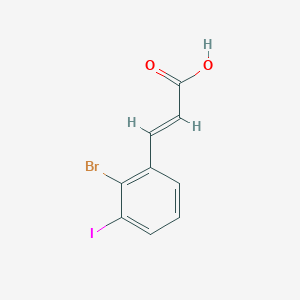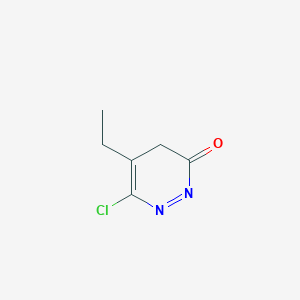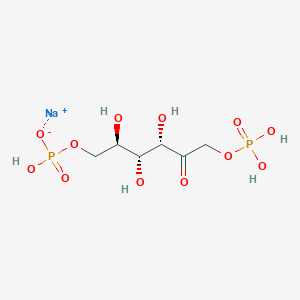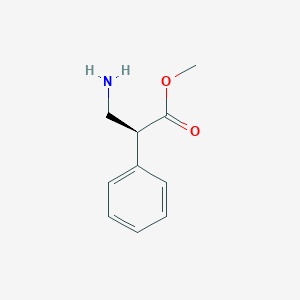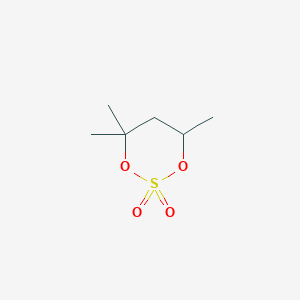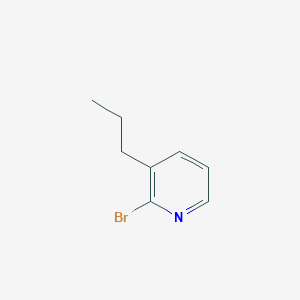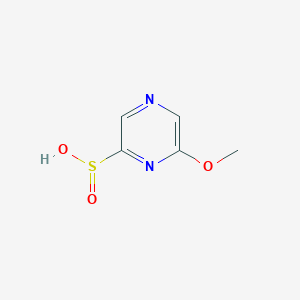![molecular formula C4H8N2O B12966489 Acetonitrile, [(2-hydroxyethyl)amino]- CAS No. 54961-35-2](/img/structure/B12966489.png)
Acetonitrile, [(2-hydroxyethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)amino)acetonitrile is an organic compound with the molecular formula C4H8N2O. It is also known as acetonitrile, 2-[(2-hydroxyethyl)amino]-. This compound is characterized by the presence of a nitrile group (-C≡N) and a hydroxyethylamino group (-NH-CH2CH2OH). It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-((2-Hydroxyethyl)amino)acetonitrile can be synthesized through several methods. One common method involves the reaction of diethanolamine with bromoacetonitrile. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
[ \text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{CN} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CN} + \text{HBr} ]
Industrial Production Methods
Industrial production of 2-((2-Hydroxyethyl)amino)acetonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the industrial synthesis process.
化学反応の分析
Types of Reactions
2-((2-Hydroxyethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((2-oxoethyl)amino)acetonitrile or 2-((2-carboxyethyl)amino)acetonitrile.
Reduction: Formation of 2-((2-hydroxyethyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((2-Hydroxyethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-((2-Hydroxyethyl)amino)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and receptors, thereby exerting various biological effects.
類似化合物との比較
2-((2-Hydroxyethyl)amino)acetonitrile can be compared with other similar compounds, such as:
Aminoacetonitrile: Similar structure but lacks the hydroxyethyl group. It is less versatile in chemical reactions.
Diethanolamine: Contains two hydroxyethyl groups but lacks the nitrile group. It is used in different applications, such as surfactants and corrosion inhibitors.
Glycinonitrile: Contains a nitrile group but lacks the hydroxyethyl group. It is used as an intermediate in the synthesis of amino acids.
The presence of both the hydroxyethyl and nitrile groups in 2-((2-Hydroxyethyl)amino)acetonitrile makes it unique and versatile for various chemical reactions and applications.
特性
CAS番号 |
54961-35-2 |
|---|---|
分子式 |
C4H8N2O |
分子量 |
100.12 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-2-6-3-4-7/h6-7H,2-4H2 |
InChIキー |
FKDQPCXDUWTSBX-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


